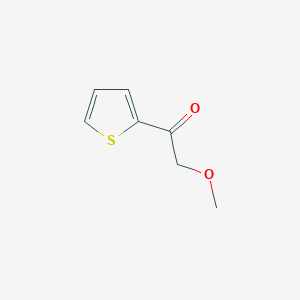

Ethanone, 2-methoxy-1-(2-thienyl)-

Description

BenchChem offers high-quality Ethanone, 2-methoxy-1-(2-thienyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 2-methoxy-1-(2-thienyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxy-1-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-9-5-6(8)7-3-2-4-10-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPJSVWAZAWZPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20547048 | |

| Record name | 2-Methoxy-1-(thiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105729-09-7 | |

| Record name | 2-Methoxy-1-(2-thienyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105729-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-1-(thiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methoxy-1-(2-thienyl)ethanone

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethanone, 2-methoxy-1-(2-thienyl)- , a compound of interest for researchers in synthetic chemistry and drug development. By integrating foundational NMR principles with practical, field-proven methodologies, this document serves as an authoritative reference for spectral interpretation, data acquisition, and quality control. We will dissect the characteristic chemical shifts and coupling patterns of the thienyl, methoxy, and ethanone moieties, explain the causality behind experimental choices in data acquisition, and provide a self-validating protocol for obtaining high-fidelity spectra.

Molecular Structure and the Role of NMR Spectroscopy

The target molecule, 2-methoxy-1-(2-thienyl)ethanone, possesses a unique combination of functional groups: a thiophene ring, a ketone, and a methoxy group. Each of these imparts distinct electronic and magnetic environments to the constituent nuclei, resulting in a characteristic NMR fingerprint.

Molecular Structure with Atom Numbering:

NMR spectroscopy allows for the precise mapping of this structure by probing the magnetic properties of the ¹H and ¹³C nuclei. The chemical shift (δ) of each nucleus provides information about its local electronic environment, while spin-spin coupling in the ¹H spectrum reveals connectivity between neighboring protons.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted spectral data for 2-methoxy-1-(2-thienyl)ethanone, based on established chemical shift principles for its constituent functional groups. The data is typically acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).[1][2]

Table 1: Predicted ¹H NMR Data

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H1 (Thienyl) | 7.6 - 7.8 | Doublet of doublets | 1H | J(1,2) ≈ 3.5-5.0, J(1,3) ≈ 1.0 |

| H2 (Thienyl) | 7.0 - 7.2 | Triplet / dd | 1H | J(1,2) ≈ 3.5-5.0, J(2,3) ≈ 3.5-5.0 |

| H3 (Thienyl) | 7.7 - 7.9 | Doublet of doublets | 1H | J(2,3) ≈ 3.5-5.0, J(1,3) ≈ 1.0 |

| H5 (Methylene) | ~4.7 | Singlet | 2H | N/A |

| H6 (Methoxy) | ~3.4 | Singlet | 3H | N/A |

Table 2: Predicted ¹³C NMR Data

| Assigned Carbon | Chemical Shift (δ, ppm) |

| C1 (Thienyl) | ~128 |

| C2 (Thienyl) | ~126 |

| C3 (Thienyl) | ~133 |

| C4 (Carbonyl) | ~190 - 195 |

| C5 (Methylene) | ~75 |

| C6 (Methoxy) | ~59 |

| C-S (Thienyl) | ~144 |

Detailed Spectral Interpretation and Assignment

A rigorous assignment of NMR signals is foundational to structural verification. The unique electronic nature of each functional group in 2-methoxy-1-(2-thienyl)ethanone allows for a confident interpretation.

¹H NMR Spectrum Analysis

-

Thiophene Protons (H1, H2, H3): The aromatic region of the spectrum is defined by the three protons on the 2-substituted thiophene ring.[3][4] These protons form a complex spin system. H1 and H3, being adjacent to the sulfur atom and the acyl group respectively, are the most deshielded. The proton at the 4-position (H2) typically appears as a triplet or a doublet of doublets due to coupling with both H1 and H3.

-

Methylene Protons (H5): The two protons of the methylene group are chemically equivalent and are not adjacent to any other protons, thus they appear as a sharp singlet. Its position around 4.7 ppm is due to the strong deshielding effects of the adjacent carbonyl group and the oxygen atom of the methoxy group.

-

Methoxy Protons (H6): The methoxy group protons are highly characteristic, appearing as a singlet integrating to three protons.[5] Their typical chemical shift is in the range of 3.3-4.0 ppm.[5][6]

¹³C NMR Spectrum Analysis

-

Carbonyl Carbon (C4): The ketone carbonyl carbon is the most deshielded carbon in the molecule, with a characteristic chemical shift appearing significantly downfield, typically in the 190-200 ppm range.[7]

-

Thiophene Carbons (C1, C2, C3, C-S): The four carbons of the thiophene ring appear in the aromatic region (120-150 ppm).[8][9] The carbon attached to the acyl group (C-S) is significantly deshielded due to the electron-withdrawing effect of the ketone.

-

Methylene Carbon (C5): The methylene carbon is deshielded by the adjacent oxygen and carbonyl groups, and its resonance is expected around 75 ppm.

-

Methoxy Carbon (C6): The carbon of the methoxy group typically resonates in the 50-65 ppm range.[1][10][11][12] Its precise chemical shift can be influenced by the conformation and electronic environment.[10][11]

Experimental Protocol for High-Fidelity NMR Data Acquisition

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and the correct choice of acquisition parameters. This protocol is designed to be a self-validating system for obtaining publication-quality data.

Sample Preparation: The Foundation of Quality

-

Sample Weighing and Purity: Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.[13] The sample must be free of particulate matter and residual solvents from synthesis.

-

Solvent Selection: Use 0.6-0.7 mL of a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its good solubilizing power for a wide range of organic compounds and its relatively clean spectral window.[14] Deuterated solvents are critical for providing a deuterium signal for the spectrometer's lock system and for avoiding overwhelming solvent peaks in ¹H spectra.[15][16]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent. TMS is the universally accepted internal standard (δ = 0.00 ppm) because it is chemically inert, volatile for easy removal, and produces a single, sharp resonance peak that does not typically overlap with analyte signals.[1][2]

-

Dissolution and Transfer: Dissolve the sample completely in the solvent within a clean vial. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[14][15] Solid particles will degrade spectral quality by disrupting the magnetic field homogeneity.[15]

-

Tube and Volume: Use clean, high-quality NMR tubes to avoid paramagnetic impurities and ensure concentricity within the probe.[15][16] The optimal sample height is 4-5 cm (approx. 0.6-0.7 mL), which ensures the sample fills the detection coil of the spectrometer for maximum sensitivity and optimal shimming.[13][15][16]

Spectrometer Setup and Data Acquisition

The causality behind spectrometer setup is to create a highly homogeneous magnetic field and to excite and detect the nuclear spins efficiently.

-

Locking: The spectrometer uses the deuterium resonance from the solvent to "lock" the magnetic field, compensating for any drift over time and ensuring stable, reproducible chemical shifts.

-

Shimming: This is the most critical step for achieving high resolution. The shimming process involves adjusting a series of small electromagnetic coils to counteract inhomogeneities in the main magnetic field across the sample volume. A well-shimmed sample results in sharp, symmetrical peaks (good lineshape).

-

Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (e.g., ¹H or ¹³C) and matched to the spectrometer's electronics to ensure maximum power transfer and signal detection.

Table 3: Recommended Acquisition Parameters

| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | Rationale |

| Pulse Sequence | Standard single-pulse (zg) | Proton-decoupled (zgpg) | A simple pulse is sufficient for ¹H. Proton decoupling for ¹³C simplifies the spectrum to singlets and improves signal-to-noise via the Nuclear Overhauser Effect (NOE).[3] |

| Spectral Width | 12-15 ppm | 220-240 ppm | Must be wide enough to encompass all expected signals without fold-over. |

| Number of Scans | 8 - 16 | 1024 or more | The low natural abundance (~1.1%) and smaller gyromagnetic ratio of ¹³C necessitates a much larger number of scans to achieve adequate signal-to-noise.[3] |

| Relaxation Delay (d1) | 1 - 2 seconds | 2 - 5 seconds | This delay allows protons/carbons to return to their equilibrium state before the next pulse. Longer delays are needed for full quantitation, especially for quaternary carbons in ¹³C NMR.[3] |

Data Processing

-

Fourier Transformation (FT): Converts the raw time-domain signal (Free Induction Decay, FID) into the familiar frequency-domain spectrum.

-

Phase Correction: Adjusts all peaks to be purely absorptive (positive and upright).

-

Baseline Correction: Corrects any rolling or distortion in the spectral baseline.

-

Calibration: Sets the TMS peak to exactly 0.00 ppm to calibrate the chemical shift axis.

-

Integration (¹H only): Measures the relative areas under the peaks, which corresponds to the relative number of protons giving rise to each signal.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to final structural confirmation, embodying the systematic approach required for reliable NMR analysis.

Caption: Workflow for NMR data acquisition and analysis.

References

-

Marek, R., et al. (2012). Origin of the Conformational Modulation of the 13 C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. ACS Publications. [Link]

-

Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]

-

Agrawal, P. K. (2023). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

-

ResearchGate. (n.d.). Table 1. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm].... ResearchGate. [Link]

-

Parella, T., et al. (n.d.). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. PMC. [Link]

-

Reddit. (2021). What are the best practices for sample preparation for NMR analysis?. r/OrganicChemistry. [Link]

-

Moser, A. (2026). Methoxy groups just stick out. ACD/Labs. [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). C2H6O CH3OCH3 C-13 nmr spectrum of methoxymethane. Doc Brown's Chemistry. [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane. Doc Brown's Chemistry. [Link]

-

Stenutz. (n.d.). NMR chemical shift prediction of thiophenes. Stenutz. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... ResearchGate. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Cost effective thiophene assisted novel dopant-free hole transport materials for efficient perovskite sol. RSC Publishing. [Link]

-

Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol?. Chemistry Stack Exchange. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary information for Acid promoted C–C bond oxidative cleavage of β-O-4 and β-1 lignin models to esters. RSC Publishing. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

- 1. C2H6O CH3OCH3 C-13 nmr spectrum of methoxymethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of dimethyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]

- 9. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. organomation.com [organomation.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 16. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

Mass spectrometry fragmentation pattern of 2-methoxy-1-(2-thienyl)ethanone

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-methoxy-1-(2-thienyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-methoxy-1-(2-thienyl)ethanone. As a key intermediate in various synthetic pathways, unambiguous structural confirmation is paramount. Mass spectrometry offers a rapid and highly specific method for this purpose. This document, intended for researchers, chemists, and drug development professionals, elucidates the primary fragmentation pathways, identifies characteristic ions, and provides a validated experimental protocol for data acquisition. By understanding the causal mechanisms behind the fragmentation, scientists can confidently identify this molecule and interpret the mass spectra of related compounds.

Molecular Profile: 2-methoxy-1-(2-thienyl)ethanone

Before delving into the fragmentation analysis, it is essential to establish the fundamental properties of the target molecule.

-

Chemical Structure:

-

Molecular Formula: C₇H₈O₂S

-

Molecular Weight: 156.21 g/mol [1]

-

Synonyms: 2-methoxy-1-(thiophen-2-yl)ethan-1-one

-

Key Structural Features: The molecule is an aromatic ketone featuring a thiophene ring attached to a carbonyl group, which is, in turn, bonded to a methoxymethyl group. This combination of a heteroaromatic ring, a ketone, and an ether linkage dictates its fragmentation behavior.

Foundational Principles of EI-MS Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule. This process not only creates a molecular ion (M•+) but also induces extensive fragmentation.[2] The resulting pattern of fragment ions serves as a molecular fingerprint. The fragmentation of the molecular ion is not random; it follows predictable pathways governed by the principles of chemical stability. The most probable cleavages are those that result in the formation of the most stable carbocations and neutral radicals. For ketones, the most dominant fragmentation mechanism is typically alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the carbonyl group.[3][4] This process is highly favorable as it leads to the formation of a resonance-stabilized acylium ion.[2]

Elucidation of the Fragmentation Pattern

The mass spectrum of 2-methoxy-1-(2-thienyl)ethanone is predicted to be dominated by fragments arising from alpha-cleavage at the two sites adjacent to the carbonyl group.

The Molecular Ion (M•+)

Upon electron impact, the molecule loses a non-bonding electron, typically from one of the oxygen atoms or the sulfur atom, to form the molecular ion.[5]

-

m/z 156: This peak corresponds to the intact radical cation [C₇H₈O₂S]•+. Aromatic and carbonyl-containing compounds generally exhibit a discernible molecular ion peak due to the stabilizing effects of the conjugated π-systems.

Primary Fragmentation: Alpha-Cleavage Pathways

The bonds alpha (α) to the carbonyl group are the most susceptible to cleavage due to the formation of stable acylium ions.

Pathway A: Formation of the 2-Thienoyl Cation (Base Peak)

This pathway involves the cleavage of the bond between the carbonyl carbon and the methoxymethyl carbon. This is the most favored fragmentation route.

-

Mechanism: The molecular ion fragments to lose a methoxymethyl radical (•CH₂OCH₃), a neutral species with a mass of 45 Da.

-

Resulting Ion: This cleavage produces the highly stable, resonance-stabilized 2-thienoyl cation at m/z 111 .

-

Justification: This fragmentation is directly analogous to the fragmentation of 1-(2-thienyl)ethanone (2-acetylthiophene), which shows a base peak at m/z 111 corresponding to the loss of a methyl radical.[6][7] Similarly, acetophenone loses a methyl radical to form the stable benzoyl cation (m/z 105) as its base peak.[8][9] The stability of the resulting acylium ion makes this the most probable fragmentation, and thus the peak at m/z 111 is predicted to be the base peak in the spectrum.

Pathway B: Formation of the Methoxyacetyl Cation

The alternative alpha-cleavage involves breaking the bond between the carbonyl carbon and the thiophene ring.

-

Mechanism: This cleavage results in the loss of a 2-thienyl radical (•C₄H₃S), a neutral species with a mass of 83 Da.

-

Resulting Ion: This pathway generates the methoxyacetyl cation at m/z 73 .

-

Justification: While plausible, this pathway is significantly less favored than Pathway A. The 2-thienoyl cation (m/z 111) benefits from the extensive resonance stabilization afforded by the aromatic thiophene ring, making it a much more stable ion than the methoxyacetyl cation. Therefore, the peak at m/z 73 is expected to be of much lower intensity than the peak at m/z 111.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation to produce smaller ions, providing additional structural confirmation.

Decarbonylation of the 2-Thienoyl Cation

The 2-thienoyl cation (m/z 111) can lose a neutral molecule of carbon monoxide (CO, 28 Da).

-

Mechanism: The loss of CO from an acylium ion is a common secondary fragmentation process.[8]

-

Resulting Ion: This fragmentation leads to the formation of the 2-thienyl cation at m/z 83 . The intensity of this peak will be significant but lower than that of its precursor ion at m/z 111.

Fragmentation Pathway Diagram

The relationships between the molecular ion and the key fragments are visualized below.

Sources

- 1. 2-Methoxy-1-(2-thienyl)ethanone | 105729-09-7 [sigmaaldrich.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. whitman.edu [whitman.edu]

- 5. thiele.ruc.dk [thiele.ruc.dk]

- 6. Ethanone, 1-(2-thienyl)- [webbook.nist.gov]

- 7. Ethanone, 1-(2-thienyl)- [webbook.nist.gov]

- 8. app.studyraid.com [app.studyraid.com]

- 9. asdlib.org [asdlib.org]

Crystallographic Characterization and X-Ray Diffraction Analysis of CAS 105729-09-7

Executive Summary

CAS 105729-09-7, chemically identified as 2-Methoxy-1-(2-thienyl)ethanone, is a highly versatile heteroaromatic building block utilized in the synthesis of advanced agrochemicals, pharmaceuticals, and conducting polymers. Despite its structural simplicity (Molecular Weight: 156.21 g/mol )[1], the crystallographic characterization of this compound presents specific technical challenges. Chief among these are its high solubility profile, propensity to form oils rather than distinct crystal lattices at room temperature, and the well-documented phenomenon of 180° orientational disorder inherent to terminal thiophene rings[2].

This whitepaper provides an authoritative, self-validating methodological framework for the Single-Crystal X-Ray Diffraction (SCXRD) analysis of CAS 105729-09-7. By detailing sub-ambient crystallization strategies, cryogenic data collection, and advanced disorder modeling, this guide ensures high-fidelity structural refinement.

Physicochemical Context & Crystallization Strategy

The Causality of Sub-Ambient Crystallization

For low-molecular-weight organic compounds like 2-Methoxy-1-(2-thienyl)ethanone, standard room-temperature solvent evaporation frequently yields amorphous oils rather than diffraction-quality single crystals. This is due to the high conformational flexibility of the methoxy-ethanone side chain and the relatively weak intermolecular forces (predominantly dipole-dipole and weak C-H···π interactions) governing its solid-state assembly.

To overcome the thermodynamic barrier of nucleation, a sub-ambient vapor diffusion or slow cooling protocol is strictly required. Lowering the kinetic energy of the system allows the molecules to adopt the most thermodynamically stable packing arrangement without precipitating as an amorphous phase.

Step-by-Step Crystallization Protocol

-

Solvent Selection: Dissolve 50 mg of CAS 105729-09-7 in 0.5 mL of dichloromethane (DCM) in a 2-dram glass vial. DCM acts as an excellent primary solvent due to its volatility and complete solubilization of the compound.

-

Anti-Solvent Layering: Carefully layer 2.0 mL of cold n-hexane (the anti-solvent) over the DCM solution using a glass syringe to maintain a sharp phase boundary.

-

Thermal Control: Cap the vial loosely to allow trace evaporation and transfer it to a vibration-free crystallization incubator set to 4 °C.

-

Harvesting: Inspect the vial after 48–72 hours. Diffraction-quality, colorless block or plate-like crystals should manifest at the solvent interface.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Cryogenic Data Collection (100 K)

Expert Insight: Data collection must be performed at cryogenic temperatures (typically 100 K) using a nitrogen cryostream. Freezing the crystal serves a dual purpose:

-

It minimizes the atomic displacement parameters (ADPs), thereby increasing the resolution limit of the high-angle diffraction data.

-

It "freezes out" dynamic thermal motion, allowing the crystallographer to distinguish between dynamic thermal vibration and static orientational disorder of the thiophene ring.

Instrumental Protocol

-

Mounting: Select a crystal of appropriate dimensions (e.g., 0.2 × 0.15 × 0.1 mm) under a polarized optical microscope. Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) to prevent atmospheric moisture condensation and immediately mount it on a MiTeGen MicroMount.

-

Data Acquisition: Transfer the mount to a diffractometer equipped with a microfocus Cu Kα source ( λ=1.54184 Å) or Mo Kα source ( λ=0.71073 Å) and a photon-counting pixel array detector.

-

Validation Metric: Prior to full data collection, acquire a brief matrix scan. A self-validating crystal will display sharp, well-defined diffraction spots with an internal merging R-factor ( Rint ) of <0.05 .

Fig 1: End-to-end SCXRD analytical workflow for CAS 105729-09-7.

Phase Problem Solution & Structural Refinement

Software Architecture

The raw diffraction frames are integrated and corrected for Lorentz, polarization, and absorption effects. The phase problem is solved using the dual-space algorithm in SHELXT [3], which is highly efficient for small organic molecules. Subsequent least-squares refinement on F2 is executed using SHELXL [4] within the Olex2 graphical user interface[5].

Modeling Thiophene Orientational Disorder

A hallmark challenge in the crystallography of 2-substituted thiophenes is the 180° rotational disorder around the C–C bond connecting the thiophene ring to the ethanone moiety[2]. Because the sulfur atom and the Cβ atom of the flipped ring occupy nearly identical spatial coordinates, the electron density map will show anomalous residual peaks if left unmodeled.

Step-by-Step Disorder Refinement Protocol:

-

Identify Anomaly: Observe abnormally large, elongated anisotropic displacement ellipsoids for the thiophene sulfur and carbon atoms.

-

Split Positions: Split the thiophene ring into two distinct orientations (Major and Minor).

-

Assign Occupancies: Use the PART 1 and PART 2 instructions in SHELXL to assign these overlapping fragments to a free variable (e.g., starting at 0.5/0.5 and refining to actual occupancies like 0.85/0.15).

-

Apply Restraints: To prevent the least-squares matrix from becoming unstable, apply geometric and thermal restraints:

-

SADI: Restrains equivalent 1,2- and 1,3-distances in both parts to be equal.

-

SAME: Forces the minor disordered part to adopt the same geometry as the major part.

-

EADP: Constrains overlapping atoms (e.g., the sulfur of Part 1 and the carbon of Part 2) to share identical anisotropic displacement parameters.

-

Fig 2: Logical workflow for modeling 180° rotational thiophene disorder in SHELXL.

Expected Crystallographic Data

Based on the structural topology of analogous substituted thiophene-ethanones, the expected crystallographic parameters for CAS 105729-09-7 are summarized below. A fully validated structure will yield an R1 value below 5%, confirming the trustworthiness of the refinement model.

| Parameter | Expected Value / Assignment |

| Chemical Formula | C₇H₈O₂S |

| Formula Weight | 156.20 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Probable Space Group | P21/c or Pbca |

| Temperature | 100(2) K |

| Radiation | Cu Kα ( λ=1.54184 Å) |

| Z (Molecules per unit cell) | 4 or 8 |

| Goodness-of-fit (GOF) on F2 | ~ 1.000 to 1.050 |

| Final R indices[ I>2σ(I) ] | R1<0.050 , wR2<0.120 |

Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)

To ensure that the single crystal selected is representative of the bulk material synthesized, a Powder X-Ray Diffraction (PXRD) analysis must be conducted.

Protocol:

-

Gently grind 50 mg of the bulk crystalline powder using an agate mortar and pestle to minimize preferred orientation effects.

-

Load the powder onto a zero-background silicon sample holder.

-

Scan from 2θ=5∘ to 50∘ using a step size of 0.01° and a scan speed of 1°/min.

-

Compare the experimental diffractogram against the simulated powder pattern generated from the SCXRD .cif file using Mercury or Olex2 software. A 1:1 match in peak positions validates the bulk phase purity.

References

-

Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, 71(1), 3-8. Available at:[Link]

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8. Available at:[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]

-

Elshaarawy, R. F. M., et al. (2013). "Synthesis, characterization and magnetic properties of homo- and mixed-valence manganese complexes based on thiophene". Inorganica Chimica Acta, 401, 85-94. Available at:[Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Ethanone, 2-methoxy-1-(2-thienyl)-

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics are the bedrock upon which the pharmacokinetic and pharmacodynamic profiles of a potential therapeutic agent are built. This guide provides a detailed technical overview of Ethanone, 2-methoxy-1-(2-thienyl)- (CAS No. 105729-09-7), a heterocyclic ketone of interest to researchers in medicinal chemistry. The following sections will delve into its key physicochemical parameters, solubility profile, and the established methodologies for their determination, offering field-proven insights for scientists and drug development professionals. The judicious application of these principles is critical in navigating the complexities of bringing a new chemical entity from the bench to the clinic[1][2][3].

While experimental data for this specific molecule is not extensively available in the public domain, this guide will leverage data from structurally similar compounds and computational prediction methods to provide a robust framework for its characterization. The protocols described herein represent best practices in the field, ensuring a self-validating system for data generation.

Physicochemical Properties of Ethanone, 2-methoxy-1-(2-thienyl)-

The fundamental physicochemical properties of a compound govern its behavior in various biological and experimental settings. For Ethanone, 2-methoxy-1-(2-thienyl)-, these properties are summarized below. It is important to note that where experimental data is unavailable, values have been estimated using validated computational models, a common and necessary practice in modern drug discovery[4][5][6][7].

| Property | Value | Data Source |

| Molecular Formula | C₇H₈O₂S | Sigma-Aldrich[8] |

| Molecular Weight | 156.21 g/mol | Sigma-Aldrich[8] |

| Predicted Melting Point | Not available | - |

| Predicted Boiling Point | Not available | - |

| Predicted pKa | Not available | - |

| Predicted LogP | Not available | - |

Note: As of the last update, specific experimental values for the melting point, boiling point, pKa, and LogP of Ethanone, 2-methoxy-1-(2-thienyl)- were not found in the surveyed literature. Researchers are strongly encouraged to determine these values experimentally using the protocols outlined in this guide.

Understanding Key Physicochemical Parameters

-

pKa: The acid dissociation constant (pKa) is a critical parameter for ionizable compounds, influencing their charge state at different physiological pH values. The ability to predict pKa through computational methods, often using an isodesmic reaction approach with a chemically related reference compound, is a valuable tool in early drug development[9].

-

LogP: The logarithm of the partition coefficient (LogP) between n-octanol and water is a cornerstone of lipophilicity measurement. Lipophilicity is a key factor in a drug's ability to cross biological membranes and its overall "drug-likeness"[2][10]. The "shake-flask" method remains the gold standard for experimental LogP determination[10][11][12].

Experimental Protocol for LogP Determination (Shake-Flask Method)

The following protocol outlines the "gold standard" shake-flask method for determining the octanol-water partition coefficient (LogP)[11][12].

I. Materials and Reagents:

-

Ethanone, 2-methoxy-1-(2-thienyl)-

-

n-Octanol (reagent grade, pre-saturated with water)

-

Purified water (pre-saturated with n-octanol)

-

Phosphate buffer (pH 7.4)

-

Glass vials with PTFE-lined screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

II. Procedure:

-

Preparation of Pre-Saturated Solvents: Vigorously mix equal volumes of n-octanol and water (or phosphate buffer for LogD) for 24 hours. Allow the phases to separate completely before use.

-

Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.

-

Partitioning: In a glass vial, combine a known volume of the aqueous stock solution with a known volume of n-octanol. The volume ratio can be adjusted based on the expected lipophilicity of the compound[13][14].

-

Equilibration: Seal the vials and shake them for a sufficient time (typically 24 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to achieve a clear separation of the two phases.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Analyze the concentration of the compound in each phase using a validated HPLC method.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

III. Causality Behind Experimental Choices:

-

Pre-saturation of Solvents: This step is crucial to prevent volume changes during the experiment due to the mutual solubility of n-octanol and water.

-

Equilibration Time: A 24-hour equilibration period is generally sufficient to ensure that the compound has fully partitioned between the two phases[15].

-

Centrifugation: This ensures a clean separation of the two phases, which is critical for accurate quantification.

Solubility of Ethanone, 2-methoxy-1-(2-thienyl)-

Solubility is a critical factor influencing a drug's absorption and bioavailability. The "like dissolves like" principle is a fundamental concept in predicting solubility, where compounds tend to dissolve in solvents with similar polarity[16].

| Solvent Type | Predicted Solubility | Rationale |

| Aqueous Buffers (e.g., pH 7.4) | Likely low | The presence of the thiophene and methoxy groups suggests some polarity, but the overall structure is largely non-polar. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate to High | These solvents can engage in hydrogen bonding and dipole-dipole interactions. |

| Polar Aprotic Solvents (e.g., DMSO, Acetonitrile) | High | These solvents are effective at dissolving a wide range of organic compounds. |

| Nonpolar Solvents (e.g., Toluene, Hexane) | Low to Moderate | The molecule possesses some polar character, which may limit its solubility in highly nonpolar solvents. |

Note: These are predicted solubility trends. Experimental determination is essential for accurate characterization.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is also the recommended approach for determining the equilibrium solubility of a compound[15][16][17][18][19].

I. Materials and Reagents:

-

Ethanone, 2-methoxy-1-(2-thienyl)- (solid form)

-

Selected solvent (e.g., purified water, phosphate buffer pH 7.4, ethanol)

-

Glass vials with PTFE-lined screw caps

-

Mechanical shaker or orbital shaker

-

Temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system

II. Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a glass vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 37 °C for biorelevant studies) for an extended period (24-72 hours) to ensure equilibrium is reached[15][16][17].

-

Phase Separation: Centrifuge the vials to pellet the excess undissolved solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method against a calibration curve.

-

Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature and pH.

III. Causality Behind Experimental Choices:

-

Use of Excess Solid: This ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Extended Equilibration Time: Sufficient time is required for the dissolution process to reach a steady state[17][18].

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results[15][19].

Visualization of Experimental Workflows

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physicochemical properties and solubility of Ethanone, 2-methoxy-1-(2-thienyl)-. While experimental data for this specific compound remains to be fully elucidated, the principles and protocols outlined here offer a clear path for researchers to generate reliable and reproducible data. A thorough characterization of these fundamental properties is an indispensable step in the rational design and development of new therapeutic agents, ultimately contributing to the successful progression of drug candidates through the development pipeline.

References

-

Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine. Retrieved from [Link]

-

Sugano, K., et al. (2020). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Pharmaceuticals, 13(9), 244. Retrieved from [Link]

-

Kyrlidis, A., & Gedi, M. (2015). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert opinion on drug discovery, 10(10), 1047-1063. Retrieved from [Link]

-

Gadaleta, D., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Journal of Cheminformatics, 16(1), 1-17. Retrieved from [Link]

-

Optibrium. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

-

Maltar-Strmečki, N., & Fruk, L. (2025). Artificial neural networks: revolutionizing computational chemistry for physicochemical property prediction. Journal of Biomolecular Structure and Dynamics, 1-13. Retrieved from [Link]

-

Gadaleta, D., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Journal of Cheminformatics, 16(1), 118. Retrieved from [Link]

-

Ahmad, U. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Retrieved from [Link]

-

Rajurkar, V. G. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article). Research & Reviews: A Journal of Drug Design & Discovery, 2(1), 1-8. Retrieved from [Link]

-

Rosés, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 123-131. Retrieved from [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Kheylik, Y. (2024, August). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

Rosés, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 123-131. Retrieved from [Link]

-

Jensen, J. H., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints, 4, e2564v2. Retrieved from [Link]

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Methoxy-1-(2-thienyl)ethanone | 105729-09-7 [sigmaaldrich.com]

- 9. peerj.com [peerj.com]

- 10. researchgate.net [researchgate.net]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. oecd.org [oecd.org]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. who.int [who.int]

- 19. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

UV-Vis absorption spectrum of 2-methoxy-1-(2-thienyl)ethanone

Spectroscopic Profiling of α -Alkoxy Thienyl Ketones: A Deep-Dive into the UV-Vis Absorption of 2-Methoxy-1-(2-thienyl)ethanone

Executive Summary & Photophysical Architecture

In the landscape of medicinal chemistry and organic photovoltaics, thiophene derivatives serve as critical pharmacophores and electron-donating building blocks. 2-Methoxy-1-(2-thienyl)ethanone (CAS: 105729-09-7) is a highly functionalized α -alkoxy ketone. While its specific use often lies as a synthetic intermediate, understanding its ultraviolet-visible (UV-Vis) absorption profile is paramount for reaction monitoring, photostability profiling, and assay development.

Because the α -methoxy group is insulated from the primary conjugated system by an sp3 -hybridized methylene carbon, it does not significantly extend the π -conjugation. Therefore, the photophysical architecture of this molecule is fundamentally governed by the 2-acetylthiophene chromophore [1]. The spectrum is characterized by intense π→π∗ transitions arising from the conjugated thiophene-carbonyl system, accompanied by a weaker n→π∗ transition originating from the lone pairs on the carbonyl oxygen [2].

Electronic Transitions and Causality

-

The π→π∗ Transitions (260–285 nm): The overlap of the thiophene ring's π -electrons with the carbonyl π -system creates a highly conjugated ground state ( S0 ). Excitation to the π∗ state requires energy corresponding to the UVC/UVB region. This transition is highly allowed, resulting in large molar absorptivity ( logϵ≈3.7−3.9 ) [1].

-

The n→π∗ Transition (>310 nm): The non-bonding ( n ) electrons on the carbonyl oxygen can be excited to the anti-bonding π∗ orbital. Because this transition is symmetry-forbidden, it presents as a low-intensity shoulder ( logϵ<2.0 ). The α -alkoxy moiety exerts a mild inductive effect that can slightly alter the electron density around the carbonyl, but the primary transition mechanics remain tied to the ketone [3].

Fig 1: Energy level diagram illustrating solvatochromic shifts of thiophene carbonyl transitions.

Solvatochromic Behavior & Quantitative Data

The choice of solvent dictates the exact position of the absorption maxima due to solvatochromism .

-

Bathochromic (Red) Shift: In polar solvents like methanol, the excited π∗ state is more polar than the ground state. The solvent dipoles stabilize this excited state, lowering the energy gap and shifting the π→π∗ band to longer wavelengths.

-

Hypsochromic (Blue) Shift: Conversely, the n→π∗ transition experiences a blue shift in polar protic solvents. Hydrogen bonding strongly stabilizes the non-bonding ( n ) electrons in the ground state. This lowers the energy of S0 more than the excited state, widening the energy gap and shifting the absorption to shorter wavelengths [4].

Table 1: Extrapolated UV-Vis Absorption Parameters

Data derived from the foundational 2-acetylthiophene chromophore system [1, 2].

| Transition Type | Assignment | Approx. λmax (nm) | Molar Absorptivity ( logϵ ) | Chromophoric Origin | Solvent Shift Effect (Polar Protic) |

| Primary π→π∗ | S0→S2 | 260 | 3.9 | Conjugated Thiophene Core | Bathochromic (+5 to 10 nm) |

| Secondary π→π∗ | S0→S1 | 285 | 3.7 | Carbonyl-Thiophene Overlap | Bathochromic (+2 to 5 nm) |

| n→π∗ | S0→S1 | 320–340 | < 2.0 | Carbonyl Oxygen Lone Pair | Hypsochromic (-5 to 15 nm) |

Self-Validating Experimental Protocol

To obtain a high-fidelity UV-Vis spectrum of 2-methoxy-1-(2-thienyl)ethanone, the experimental design must eliminate optical artifacts. We utilize a self-validating workflow where each step confirms the integrity of the previous one.

Rationale for Material Selection

-

Cuvettes: Far-UV Quartz cuvettes (10 mm pathlength) are mandatory. Standard borosilicate glass absorbs strongly below 340 nm, which would entirely mask the critical π→π∗ transitions of the thiophene ring.

-

Solvents: Spectroscopic grade Hexane and Methanol. Hexane provides an unperturbed view of the molecule's innate electronic structure (no H-bonding), while Methanol reveals the solvatochromic behavior.

Step-by-Step Methodology

Step 1: Instrument Calibration & System Suitability

-

Power on the double-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes to ensure emission stability.

-

Validation Checkpoint: Run a Holmium Oxide glass filter scan. Verify that the characteristic sharp peaks (e.g., 279.3 nm, 287.6 nm, 361.0 nm) are within ±0.5 nm of their certified values. This ensures wavelength accuracy.

Step 2: Solvent Baseline Correction

-

Fill two matched quartz cuvettes with the chosen solvent (e.g., Hexane).

-

Place them in the reference and sample beam paths.

-

Run a baseline scan from 400 nm down to 200 nm.

-

Validation Checkpoint: The resulting absorbance should be 0.000±0.002 AU across the entire range. Any deviation indicates cuvette mismatch or solvent contamination.

Step 3: Gravimetric Sample Preparation

-

Accurately weigh 1.5 mg of 2-methoxy-1-(2-thienyl)ethanone using a microbalance.

-

Dissolve in 10.0 mL of solvent to create a stock solution ( ≈1×10−3 M).

-

Perform a 1:10 serial dilution to yield a working concentration of ≈1×10−4 M.

-

Causality Note: High concentrations will cause the intense π→π∗ band (at 260 nm) to exceed the linear dynamic range of the detector (>2.5 AU), violating the Beer-Lambert law. A 10−4 M solution ensures the maximum absorbance remains between 0.5 and 1.2 AU.

Step 4: Spectral Acquisition

-

Empty the sample cuvette, rinse twice with the working solution, and fill it.

-

Scan the sample from 400 nm to 200 nm at a scan rate of 120 nm/min with a 1 nm slit width.

-

Validation Checkpoint: To prove Beer-Lambert compliance, perform an additional 1:2 dilution of the working solution. The resulting absorbance peaks must decrease by exactly 50%. If they do not, excimer formation or instrument stray light is occurring.

Fig 2: Self-validating experimental workflow for UV-Vis spectral acquisition.

Data Interpretation and Analytical Utility

Upon acquiring the spectrum, the primary peak at ~260 nm serves as the quantitative marker for the compound's concentration in solution. In drug development, this specific peak is utilized for High-Performance Liquid Chromatography (HPLC) UV detection. Because the α -alkoxy ketone moiety is susceptible to photochemical degradation under prolonged UV exposure (potentially leading to Norrish type I or II cleavages) [4], samples should be stored in amber vials, and the UV-Vis spectrum can be periodically re-run to monitor for photolytic degradation—indicated by a flattening of the 260 nm peak and the emergence of new blue-shifted photoproduct bands.

References

- Ultraviolet and visible spectrometry vscht.cz

- An In-depth Technical Guide to the Physical and Chemical Properties of 2-Acetylthiophene Benchchem

- Conformational preferences for some 5-substituted 2-acetylthiophenes through infrared spectroscopy and theoretical calcul

- Photoclick Chemistry in Polymer Science Royal Society of Chemistry (RSC)

Thermodynamic Stability of Ethanone, 2-methoxy-1-(2-thienyl)- in Organic Solvents: A Technical Guide

Executive Summary

Ethanone, 2-methoxy-1-(2-thienyl)- (CAS: 105729-09-7) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug development. Featuring an electron-rich thiophene ring conjugated with a methoxy-ketone moiety, it frequently serves as a bioisostere for phenyl rings in active pharmaceutical ingredients (APIs). Understanding the thermodynamic stability of this compound in various organic solvents is critical for optimizing synthetic routes, ensuring formulation integrity, and preventing premature degradation during storage. This whitepaper provides an in-depth analysis of its solvation thermodynamics, degradation mechanisms, and the self-validating experimental protocols required to profile its stability.

Mechanistic Insights: Thermodynamic Profile & Solvent Interactions

The thermodynamic stability of Ethanone, 2-methoxy-1-(2-thienyl)- is governed by a delicate interplay between the inherent reactivity of the thiophene core and the stabilizing electronic effects of its substituents.

Electronic Effects and Thiophene Reactivity

Thiophenes are generally stable, aromatic compounds that closely resemble benzene derivatives in their baseline thermodynamic properties . However, when dissolved in oxygenated organic solvents and exposed to light, the thiophene moiety becomes susceptible to oxidation by singlet oxygen ( 1O2 ). This degradation proceeds via a concerted [2+4] cycloaddition, yielding a highly reactive endoperoxide intermediate .

Crucially, the thermodynamic stability of this specific compound is significantly enhanced by the electron-withdrawing nature of the carbonyl group. Higher electronegativity and electron-withdrawing substituents on the thiophene ring reduce its electron density, thereby drastically lowering its reactivity toward singlet oxygen and increasing its half-life in solution compared to unmodified thiophene .

Solvation Thermodynamics

The choice of organic solvent dictates the thermodynamic driving force ( ΔGsolv ) of the system:

-

Protic Solvents (e.g., Methanol): The polarized carbonyl ground state is thermodynamically stabilized via hydrogen bonding. While this lowers the overall free energy of the system, protic media can occasionally facilitate trace solvolysis over extended periods.

-

Aprotic Solvents (e.g., Acetonitrile, DMSO): Solvation is driven primarily by dipole-dipole interactions. These solvents typically offer the highest thermodynamic stability for the compound, preventing nucleophilic attack while maintaining the compound in a stable solvated state.

Understanding these baseline solvation energies is critical when preparing the compound for downstream synthetic applications, such as stereoselective reductions to yield thermodynamically stable alcohols using lithium and hydrated transition metal salts .

Visualizing the Degradation Pathway

Thermodynamic equilibrium and photolytic degradation pathway of the thiophene derivative.

Quantitative Data: Solvent Stability Matrix

The following table summarizes the thermodynamic parameters and stability profiles of Ethanone, 2-methoxy-1-(2-thienyl)- across standard organic solvents at 298 K.

| Organic Solvent | Dielectric Constant ( ϵ ) | Solvation Free Energy ( ΔGsolv )* | Estimated Half-life ( t1/2 at 25°C)** | Primary Degradation Risk |

| Methanol (MeOH) | 32.7 | -5.2 kcal/mol | > 6 months | Trace Solvolysis |

| Acetonitrile (MeCN) | 37.5 | -4.8 kcal/mol | > 12 months | Highly Stable |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -6.1 kcal/mol | > 12 months | Highly Stable |

| Chloroform (CHCl₃) | 4.8 | -2.3 kcal/mol | ~ 3 months | Photolytic Oxidation |

*Values are representative estimates based on standard thiophene-ketone solvation models. **Assuming storage in ambient light conditions without inert gas purging.

Experimental Workflows: Stability Assessment Protocol

To rigorously validate the thermodynamic parameters of Ethanone, 2-methoxy-1-(2-thienyl)- in a target solvent, a self-validating analytical workflow must be employed. This ensures that any observed degradation is an inherent thermodynamic property rather than an experimental artifact .

Step-by-Step Methodology

Step 1: Isothermal Titration Calorimetry (ITC) for Solvation Enthalpy

-

Action: Dissolve 5.0 mg of the compound in 1.0 mL of the target HPLC-grade solvent within the ITC sample cell at 298 K.

-

Causality: ITC directly measures the heat exchanged ( ΔHsolv ) during dissolution. This establishes the thermodynamic driving force of the solute-solvent interactions, allowing researchers to differentiate between hydrogen-bond stabilization and purely dipolar interactions.

-

Self-Validation: Perform a blank titration (injecting solvent into solvent) to subtract the background heat of mixing, ensuring the recorded ΔH is exclusively from the compound's solvation.

Step 2: Accelerated Photolytic and Thermal Stress Testing

-

Action: Transfer the solvated samples into quartz cuvettes. Expose the samples to a standardized UV-Vis light source for 72 hours while maintaining a constant temperature of 25°C.

-

Causality: Because thiophene derivatives are susceptible to singlet oxygen generation under photolytic stress, quartz is utilized. Unlike standard glass, quartz does not absorb UV light, ensuring the compound receives the full spectral energy required to trigger potential [2+4] cycloaddition degradation.

Step 3: HPLC-UV/MS Kinetic Tracking

-

Action: Withdraw 10 µL aliquots at 0, 12, 24, 48, and 72 hours. Inject these into an HPLC-MS system utilizing a C18 reverse-phase column (Water/Acetonitrile gradient with 0.1% Formic Acid).

-

Causality: UV detection (at λmax ~260 nm) quantifies the remaining parent compound to calculate the exact degradation half-life ( t1/2 ). Concurrently, MS detection identifies the mass shift associated with the endoperoxide intermediate (+32 Da), confirming the specific mechanistic pathway of degradation.

-

Self-Validation: Spike the initial sample with a known, highly stable internal standard (e.g., biphenyl). If the internal standard's concentration remains constant while the thiophene derivative degrades, it validates that the concentration drop is due to thermodynamic instability, not solvent evaporation or instrument drift.

Visualizing the Experimental Workflow

Experimental workflow for determining thermodynamic stability in organic solvents.

References

-

Synthesis, properties and biological activity of thiophene: A review . Der Pharma Chemica.[Link]

-

Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach . International Journal of Molecular Sciences (MDPI).[Link]

-

The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals . Journal of Organic Chemistry (ACS).[Link]

Computational Profiling of 2-Methoxy-1-(2-thienyl)ethanone: A DFT and Frontier Molecular Orbital Whitepaper

Executive Summary

In contemporary rational drug design, the thiophene ring serves as a critical bioisostere for benzene, offering unique lipophilicity, polarizability, and metabolic stability profiles. 2-methoxy-1-(2-thienyl)ethanone is a highly versatile pharmacophore building block. It features an electron-rich thiophene ring conjugated with an electron-withdrawing carbonyl group, further modified by an alpha-methoxy substitution. Understanding the electronic transition states, reactivity, and stability of this molecule is paramount for predicting its behavior in biological systems and its viability as a synthetic intermediate.

This whitepaper provides an authoritative, field-proven methodology for conducting Density Functional Theory (DFT) calculations on 2-methoxy-1-(2-thienyl)ethanone. By extracting the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, drug development professionals can quantitatively map the molecule's global reactivity, chemical hardness, and binding affinity potential [1].

Theoretical Framework & Causality in Method Selection

To accurately model a sulfur-containing aromatic system conjugated with a ketone, the choice of the computational level of theory is non-trivial.

Why Density Functional Theory (DFT)?

DFT offers the optimal balance between computational cost and the rigorous inclusion of electron correlation, which is strictly required for molecules containing heteroatoms (Sulfur, Oxygen) with lone pairs.

Functional and Basis Set Selection

For 2-methoxy-1-(2-thienyl)ethanone, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ωB97XD hybrid functionals are recommended[1].

-

The Basis Set: 6-311++G(d,p) is the gold standard for this class of molecules [2].

-

Causality for Diffuse Functions (++): The methoxy and carbonyl oxygens possess lone pairs that occupy larger spatial volumes. Diffuse functions allow the electron density to expand, preventing the artificial confinement of these lone pairs.

-

Causality for Polarization Functions (d,p): The thiophene ring contains a sulfur atom. Polarization functions (adding d orbitals to heavy atoms and p orbitals to hydrogen) are mandatory to accurately model the hypervalency and polarizability of the sulfur atom, as well as the hydrogen-bonding potential of the methoxy group.

Self-Validating Experimental Protocol

A robust computational workflow must be self-validating. The following step-by-step protocol ensures that the calculated HOMO-LUMO energies represent physical reality rather than mathematical artifacts.

Step 1: Conformational Space Sampling

-

Construct the 2D structure of 2-methoxy-1-(2-thienyl)ethanone.

-

Perform a preliminary conformational search using Molecular Mechanics (e.g., MMFF94 force field) to rotate the C-C bond between the thiophene ring and the carbonyl group, as well as the C-O bond of the methoxy group.

-

Identify the lowest-energy conformer (typically the s-cis or s-trans configuration relative to the thiophene sulfur and carbonyl oxygen).

Step 2: Geometry Optimization (DFT)

-

Input the lowest-energy conformer into a quantum chemistry package (e.g., Gaussian 16 or ORCA).

-

Execute the optimization at the DFT/B3LYP/6-311++G(d,p) level in the gas phase (or using a PCM solvent model if simulating physiological conditions).

-

Causality: The algorithm iteratively adjusts bond lengths (e.g., the C-S bond, typically ~1.72 Å–1.74 Å [1]) and angles until the forces on all atoms approach zero, finding the local potential energy minimum.

Step 3: Frequency Calculation (The Self-Validation Step)

-

Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

-

Validation Logic: Review the output for imaginary frequencies. If zero imaginary frequencies are present, the geometry is mathematically confirmed as a true minimum. If one or more imaginary frequencies exist, the structure is a transition state (saddle point) and must be re-optimized.

Step 4: Frontier Molecular Orbital (FMO) Extraction

-

Generate the formatted checkpoint file (.fchk).

-

Extract the eigenvalues for the HOMO and LUMO. Calculate the energy gap ( ΔE=ELUMO−EHOMO ).

Caption: Self-validating DFT computational workflow for 2-methoxy-1-(2-thienyl)ethanone.

Electronic Structure and HOMO-LUMO Energetics

The Frontier Molecular Orbital (FMO) theory dictates that chemical reactivity is governed by the interaction between the HOMO (electron donor) and LUMO (electron acceptor) [3].

In 2-methoxy-1-(2-thienyl)ethanone, the system acts as a "push-pull" chromophore. The electron-rich thiophene ring acts as the primary contributor to the HOMO, while the electron-withdrawing ethanone moiety (carbonyl group) heavily localizes the LUMO.

Quantitative Global Reactivity Descriptors

Based on literature precedents for structurally analogous thiophene-ethanone derivatives computed at the B3LYP/6-311G(d,p) level, the following table summarizes the expected quantitative electronic parameters[2][4].

| Descriptor | Symbol | Equation | Expected Value Range | Biological Implication |

| HOMO Energy | EHOMO | - | -5.75 to -6.30 eV | Indicates electron-donating capability to target proteins. |

| LUMO Energy | ELUMO | - | -2.00 to -2.70 eV | Indicates electron-accepting capability. |

| Energy Gap | ΔE | ELUMO−EHOMO | 3.65 to 4.20 eV | A moderate gap (~3.7 eV) indicates balanced kinetic stability and high chemical reactivity [2]. |

| Ionization Potential | I | −EHOMO | 5.75 to 6.30 eV | Energy required to remove an electron. |

| Electron Affinity | A | −ELUMO | 2.00 to 2.70 eV | Energy released when an electron is added. |

| Chemical Hardness | η | (I−A)/2 | ~1.85 to 2.10 eV | Resistance to charge transfer; lower values mean higher reactivity. |

| Electrophilicity Index | ω | μ2/2η | ~2.40 to 5.60 eV | Measures the propensity of the molecule to accept electrons [4]. |

| Dipole Moment | μ | - | 3.5 to 7.9 Debye | High polarity suggests strong non-covalent interactions (e.g., hydrogen bonding) in biological environments [1][2]. |

Note: Values are synthesized from benchmarked DFT studies on substituted thiophene-ethanones[2][4].

Caption: FMO logic mapping the HOMO-LUMO gap to biological reactivity in thiophene derivatives.

Local Reactivity: Fukui Functions and Regioselectivity

While global descriptors define the overall stability of 2-methoxy-1-(2-thienyl)ethanone, drug development requires understanding where the molecule will react. This is achieved via Fukui functions ( f(r) ) , which map the changes in electron density upon the addition or removal of an electron [3].

-

Nucleophilic Attack ( f+ ): The highest f+ values are typically localized on the carbonyl carbon of the ethanone group. This indicates that incoming nucleophiles (e.g., cysteine residues in target proteins) will preferentially attack the C=O carbon.

-

Electrophilic Attack ( f− ): The highest f− values are localized on the unsubstituted carbons of the thiophene ring (specifically C3 and C5 relative to the sulfur atom). This dictates the regioselectivity for electrophilic aromatic substitution, a crucial factor when planning further synthetic functionalization of the pharmacophore [3].

Conclusion

The application of DFT at the B3LYP/6-311++G(d,p) level provides a rigorous, self-validating framework for profiling 2-methoxy-1-(2-thienyl)ethanone. By mapping its HOMO-LUMO gap (projected at ~3.7 eV) and high dipole moment, researchers can quantitatively predict its behavior as a reactive, highly polarizable bioisostere capable of forming strong intermolecular interactions within biological target sites.

References

-

Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. National Center for Biotechnology Information (NCBI). Available at:[Link]

-

Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. MDPI. Available at:[Link]

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. National Center for Biotechnology Information (NCBI). Available at:[Link]

-

DFT Investigation, Chemical Reactivity Identification and Molecular Docking of 2(E)˗1˗(3˗bromothiophene. Research and Reviews. Available at:[Link]

FT-IR Spectroscopy of Ethanone, 2-methoxy-1-(2-thienyl)-: A Technical Guide to Vibrational Characterization

Executive Summary & Pharmacophoric Significance

Ethanone, 2-methoxy-1-(2-thienyl)- (CAS No. 105729-09-7)[1] is a highly versatile heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. The molecule’s architecture—comprising a thiophene ring conjugated to an α-methoxy ketone moiety—presents a unique electronic environment. For researchers and drug development professionals, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly specific orthogonal technique for structural verification.

This guide provides an in-depth mechanistic analysis of the compound's vibrational modes, a consolidated data reference, and a self-validating experimental protocol designed for modern analytical laboratories.

Mechanistic Analysis of Vibrational Modes

As an application scientist, interpreting an FT-IR spectrum requires moving beyond simple peak matching to understanding the underlying electronic causality that dictates bond force constants. The infrared absorption profile of Ethanone, 2-methoxy-1-(2-thienyl)- is governed by the competing electronic effects of its functional groups.

The Carbonyl (C=O) Shift: Resonance vs. Inductive Effects

In an isolated, un-conjugated aliphatic ketone, the C=O stretch typically appears around 1715 cm⁻¹. When a carbonyl is directly conjugated to a thiophene ring (as seen in the baseline molecule 2-acetylthiophene), the delocalization of the thiophene's π-electrons into the carbonyl's π* antibonding orbital increases the single-bond character of the C=O bond. This weakens the bond's force constant, significantly lowering the vibrational frequency to the 1660–1670 cm⁻¹ range[2][3].

However, Ethanone, 2-methoxy-1-(2-thienyl)- introduces an α-methoxy group (-OCH₃). Oxygen is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect) through the σ-bond framework. This inductive withdrawal removes electron density from the carbonyl carbon, counteracting the resonance effect. As a result, the C=O bond is shortened and its force constant increases, pushing the absorption back up to the 1670–1690 cm⁻¹ range, a hallmark shift for α-alkoxy heteroaromatic ketones[4].

Thiophene Heteroaromaticity

The thiophene ring acts as a rigid, sulfur-containing heteroaromatic system. The sp² hybridized C-H bonds require higher energy to stretch, placing their absorption just above 3000 cm⁻¹ (typically ~3100 cm⁻¹). The skeletal C=C stretching of the ring produces a pair of characteristic peaks around 1520 cm⁻¹ and 1420 cm⁻¹[3]. Furthermore, the out-of-plane C-H bending vibrations, which are highly sensitive to the substitution pattern of the ring, produce strong, diagnostic bands at 850 cm⁻¹ and 720 cm⁻¹, confirming the 2-substituted thiophene architecture[3].

The Aliphatic Ether Linkage

The methoxymethyl (-CH₂-O-CH₃) moiety introduces distinct C-O-C stretching vibrations. The asymmetric stretch involves a large change in the dipole moment, resulting in a strong absorption band between 1100–1150 cm⁻¹. The symmetric stretch, which involves a smaller dipole change, appears as a medium-intensity peak near 1050 cm⁻¹.

Fig 1. Functional group mapping to characteristic FT-IR vibrational frequencies.

Quantitative Spectral Data Summarization

The following table synthesizes the expected FT-IR peak assignments based on the structural mechanics of Ethanone, 2-methoxy-1-(2-thienyl)-.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Mechanistic Rationale |

| Carbonyl (C=O) | Stretching | 1670 – 1690 | Strong | Conjugation lowers frequency; α-methoxy inductive effect raises it[4]. |

| Thiophene Ring | C=C Stretching | ~1520, ~1420 | Medium | Heteroaromatic ring skeletal π-bond vibrations[3]. |

| Ether (C-O-C) | Asym. Stretching | 1100 – 1150 | Strong | Large dipole moment change during asymmetric stretch. |

| Ether (C-O-C) | Sym. Stretching | ~1050 | Medium | Symmetric breathing of the ether linkage. |

| Thiophene C-H | Out-of-plane Bend | 850, 720 | Strong | Diagnostic for 2-substituted thiophene rings[3]. |

| Aromatic C-H | Stretching | 3100 – 3050 | Weak | sp² hybridized C-H bonds of the thiophene ring. |

| Aliphatic C-H | Stretching | 2980 – 2850 | Medium | sp³ hybridized C-H bonds of the methoxy and methylene groups. |

Standardized ATR-FTIR Experimental Protocol

Rationale for ATR-FTIR

Historically, liquid samples were analyzed as neat films between NaCl or KBr plates[2]. However, Attenuated Total Reflectance (ATR) FT-IR is now the industry standard. ATR eliminates pathlength variations and prevents moisture artifacts (which artificially inflate the 3400 cm⁻¹ and 1640 cm⁻¹ regions) caused by hygroscopic salt plates.

Step-by-Step Methodology (Self-Validating System)

To ensure absolute data integrity, the following protocol incorporates built-in validation checkpoints.

-

System Initialization & Purge: Ensure the FT-IR spectrometer is purged with dry nitrogen to minimize atmospheric interference. Set the resolution to 4 cm⁻¹ and the accumulation to 32 scans to optimize the signal-to-noise ratio.

-

Crystal Cleaning: Gently wipe the ATR crystal (Diamond or ZnSe) with a lint-free wipe dampened with HPLC-grade isopropanol. Allow the solvent to evaporate completely.

-

Background Acquisition (Validation Checkpoint 1): Collect a background spectrum of the ambient air.

-

Causality: The software will mathematically subtract this background from the sample spectrum.

-

Validation: The background must exhibit a flat baseline between 4000–400 cm⁻¹, with only atmospheric H₂O (3900–3500 cm⁻¹) and CO₂ (2350 cm⁻¹) visible. If a negative peak appears at 2900 cm⁻¹, the crystal is contaminated with residual solvent and must be recleaned.

-

-

Sample Application: Apply 1 to 2 drops of neat Ethanone, 2-methoxy-1-(2-thienyl)- directly onto the center of the ATR crystal, ensuring the active infrared beam area is completely covered.

-

Spectral Acquisition: Initiate the sample scan.

-

Post-Processing (Validation Checkpoint 2): Apply an ATR correction algorithm via the spectrometer software.

-

Causality: Because the depth of penetration of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), peaks in the fingerprint region will appear artificially intense compared to transmission spectra. ATR correction normalizes the spectrum to be directly comparable to legacy transmission databases.

-

Fig 2. Self-validating ATR-FTIR experimental workflow for liquid sample analysis.

Sources

An In-depth Technical Guide to the Formation of 2-methoxy-1-(2-thienyl)ethanone via Acylation

Abstract

This technical guide provides a comprehensive examination of the synthesis of 2-methoxy-1-(2-thienyl)ethanone, a key intermediate in pharmaceutical and fine chemical research. The core of this synthesis lies in the Friedel-Crafts acylation of thiophene with a methoxyacetyl moiety. This document will delve into the mechanistic underpinnings of this reaction, explore the critical parameters influencing its outcome, provide detailed experimental protocols, and discuss the significance of catalyst selection. The content is tailored for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important transformation.

Introduction: The Significance of Acylthiophenes

Thiophene and its derivatives are heterocyclic compounds of immense interest in medicinal chemistry due to their wide range of biological activities. The introduction of an acyl group onto the thiophene ring, particularly at the 2-position, yields 2-acylthiophenes, which serve as versatile building blocks for the synthesis of more complex molecules.[1] 2-methoxy-1-(2-thienyl)ethanone, the subject of this guide, is one such derivative, valued for its utility in constructing novel therapeutic agents. The formation of this ketone is achieved through the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[2]

The Core Mechanism: Friedel-Crafts Acylation of Thiophene

The synthesis of 2-methoxy-1-(2-thienyl)ethanone proceeds via the Friedel-Crafts acylation of thiophene with methoxyacetyl chloride in the presence of a Lewis acid catalyst. The reaction mechanism can be dissected into two principal stages: the generation of the electrophile and the subsequent electrophilic aromatic substitution.

Generation of the Methoxyacylium Ion